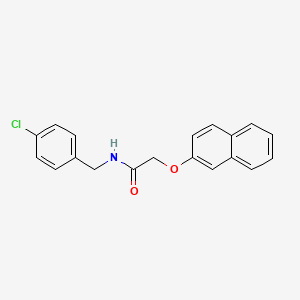![molecular formula C14H11ClN4O2S B5886113 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole, also known as CPMT, is a chemical compound that belongs to the class of tetrazoles. CPMT is a white crystalline solid that is highly soluble in polar solvents such as water and methanol. CPMT has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting specific enzymes or proteins. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce inflammation, modulate the immune response, and exhibit antibacterial and antifungal activities. This compound has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has several advantages for lab experiments. This compound is relatively easy to synthesize and is readily available. This compound is also highly soluble in polar solvents, which makes it easy to work with in the lab. However, there are also some limitations to working with this compound. This compound is a highly reactive compound and can be hazardous if not handled properly. This compound is also relatively unstable and can decompose over time, which can affect its biological activity.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole. One potential area of research is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes or proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug development.
Méthodes De Synthèse
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole can be synthesized via a multistep reaction. The first step involves the reaction of 4-chlorobenzyl chloride and sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. The second step involves the reaction of 1-(4-chlorophenyl)-1H-tetrazole with phenylsulfonylmethyl chloride to form this compound. The synthesis of this compound is a relatively straightforward process and can be completed in a few steps.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has been shown to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities. This compound has also been investigated for its potential to modulate the immune response and inflammation. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its therapeutic potential.
Propriétés
IUPAC Name |
5-(benzenesulfonylmethyl)-1-(4-chlorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSQMWSFJZDPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)



![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)

